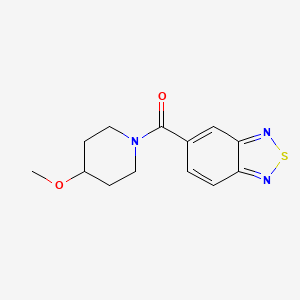
5-(4-methoxypiperidine-1-carbonyl)-2,1,3-benzothiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-methoxypiperidine-1-carbonyl)-2,1,3-benzothiadiazole is a complex organic compound that features a benzo[c][1,2,5]thiadiazole core linked to a methanone group substituted with a 4-methoxypiperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxypiperidine-1-carbonyl)-2,1,3-benzothiadiazole typically involves multiple steps. One common approach starts with the preparation of the benzo[c][1,2,5]thiadiazole core, which can be synthesized through the cyclization of appropriate precursors under specific conditions. The methanone group is then introduced via a Friedel-Crafts acylation reaction, followed by the attachment of the 4-methoxypiperidine moiety through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .
化学反応の分析
Types of Reactions
5-(4-methoxypiperidine-1-carbonyl)-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[c][1,2,5]thiadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents .
科学的研究の応用
5-(4-methoxypiperidine-1-carbonyl)-2,1,3-benzothiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is investigated for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes
作用機序
The mechanism of action of 5-(4-methoxypiperidine-1-carbonyl)-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
Benzo[c][1,2,5]thiadiazole derivatives: These compounds share the benzo[c][1,2,5]thiadiazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Piperidine derivatives: Compounds with a piperidine moiety exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness
5-(4-methoxypiperidine-1-carbonyl)-2,1,3-benzothiadiazole is unique due to its specific combination of the benzo[c][1,2,5]thiadiazole core and the 4-methoxypiperidine moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
特性
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-18-10-4-6-16(7-5-10)13(17)9-2-3-11-12(8-9)15-19-14-11/h2-3,8,10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBIQKZJDIIKFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2695436.png)

![1-(4-(Tert-butyl)phenyl)-2-(3-(dimethylamino)propyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2695440.png)
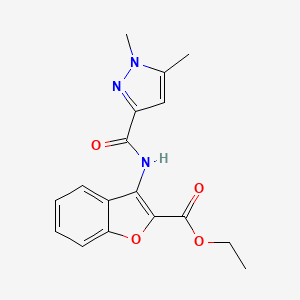
![3-METHOXY-N-[2-(2-METHOXYPHENYL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE](/img/structure/B2695444.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-5-chloro-2-methoxybenzamide](/img/structure/B2695445.png)

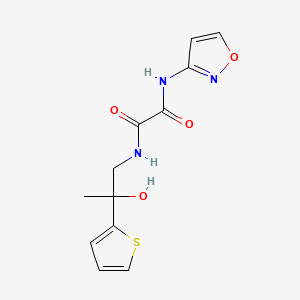
![5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2695448.png)
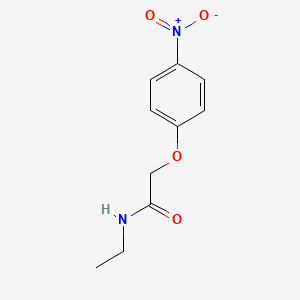
![2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methylpyridin-2-yl)prop-2-enamide](/img/structure/B2695454.png)
![3-butyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2695457.png)
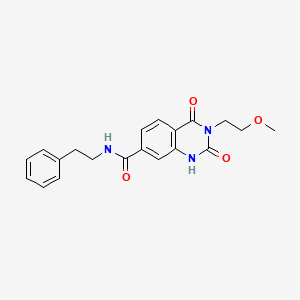
![3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/new.no-structure.jpg)
